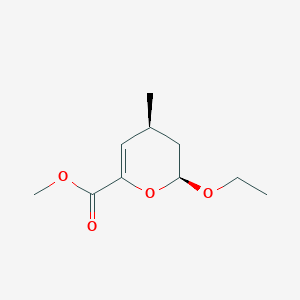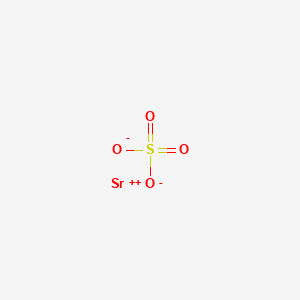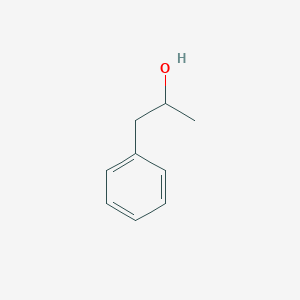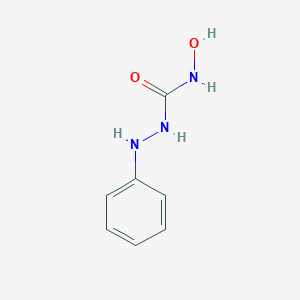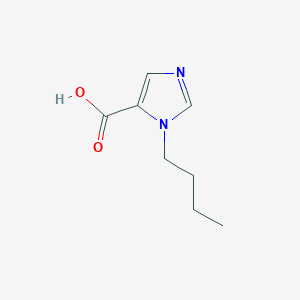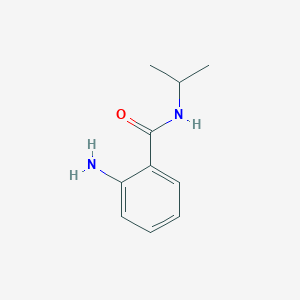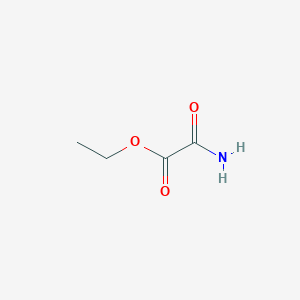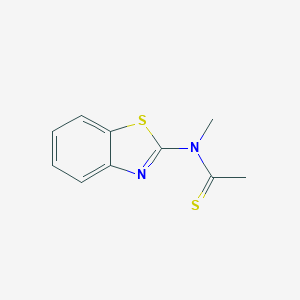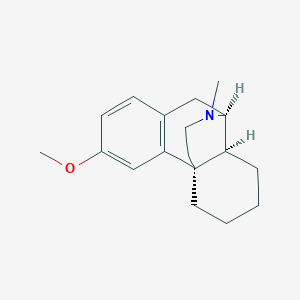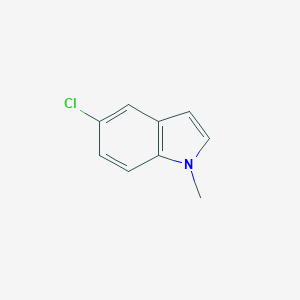
5-クロロ-1-メチルインドール
概要
説明
5-Chloro-1-methylindole (5-Cl-1-Me-Indole) is an indole derivative that has been studied extensively for its potential medical and scientific applications. It is a synthetic compound that has been used in laboratory experiments to study its biochemical and physiological effects. 5-Cl-1-Me-Indole has been found to possess a variety of properties that make it a valuable tool in the field of chemical research.
科学的研究の応用
がん治療
5-クロロ-1-メチルインドール: 誘導体は、がん治療における可能性について研究されています。これらの化合物は、がん細胞を治療できる生物学的に活性な化合物として有望視されています。 インドール環構造は細胞生物学において重要であり、様々な生物学的に重要な特性を示す分子の合成において重要な役割を果たしています .
増殖抑制剤
5-クロロ-1-メチルインドール誘導体は、いくつかの悪性腫瘍で過剰活性化されている変異型EGFR/BRAF経路の強力な阻害剤として開発されています。 これらの誘導体は、増殖抑制活性を示し、つまりがん細胞の増殖を阻害することができます .
アルカロイドの合成
5-クロロ-1-メチルインドールを含むインドール誘導体は、特定のアルカロイドに見られる一般的な部分です。 アルカロイドは、鎮痛作用、抗菌作用、抗不整脈作用など、幅広い薬理作用を持ち、医薬品として使用されています .
微生物感染治療
インドール構造は、従来の抗生物質の有効性を高めるための有効性についても調査されています。例えば、5-メチルインドールは、メチシリン耐性S. aureusおよび表皮ブドウ球菌パーシスターの殺菌において、抗生物質トブラマイシンの有効性を高めることがわかっています .
作用機序
Target of Action
5-Chloro-1-methylindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . The specific interactions of 5-Chloro-1-methylindole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to bind with high affinity to multiple receptors, contributing to their diverse biological activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Chloro-1-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Chloro-1-methylindole, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, 5-Chloro-1-methylindole can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes .
Cellular Effects
5-Chloro-1-methylindole exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammation and immune response . 5-Chloro-1-methylindole can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-1-methylindole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, 5-Chloro-1-methylindole has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, 5-Chloro-1-methylindole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various biological processes, including inflammation, immune response, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1-methylindole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 5-Chloro-1-methylindole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to 5-Chloro-1-methylindole can result in sustained changes in cellular function, including alterations in gene expression, cell signaling pathways, and metabolic processes . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 5-Chloro-1-methylindole vary with different dosages in animal models. At low doses, 5-Chloro-1-methylindole can exert beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. These dosage effects are critical for determining the therapeutic potential and safety profile of 5-Chloro-1-methylindole in preclinical studies.
Metabolic Pathways
5-Chloro-1-methylindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall biological activity of 5-Chloro-1-methylindole, affecting its efficacy and safety. Additionally, 5-Chloro-1-methylindole can impact metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 5-Chloro-1-methylindole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can influence the localization and accumulation of 5-Chloro-1-methylindole, affecting its biological activity and function. Understanding the transport and distribution of 5-Chloro-1-methylindole is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-1-methylindole can significantly impact its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-Chloro-1-methylindole may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling. Understanding the subcellular localization of 5-Chloro-1-methylindole is crucial for elucidating its biological effects and potential therapeutic applications.
特性
IUPAC Name |
5-chloro-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUJZFNYIBXEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445985 | |
| Record name | 5-Chloro-1-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112398-75-1 | |
| Record name | 5-Chloro-1-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
